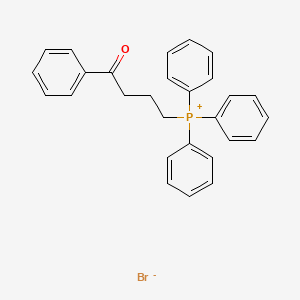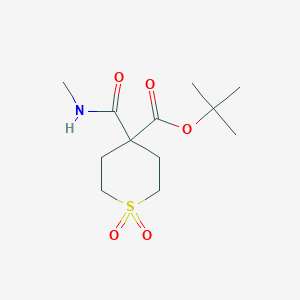
Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a methylcarbamoyl group, and a dioxothiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl alcohol with a suitable β-keto ester under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature settings to ensure the desired product is obtained in good yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the tert-butyl and methylcarbamoyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of various substituted products .
Aplicaciones Científicas De Investigación
Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for NMR studies of macromolecular complexes due to its unique chemical properties . In medicine, it is investigated for its potential therapeutic applications, including its role as a precursor to biologically active compounds . In industry, it is utilized in the production of various chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate include other tert-butyl esters and carbamoyl derivatives . These compounds share similar structural features and chemical properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups and the presence of the dioxothiane ring.
Propiedades
Fórmula molecular |
C12H21NO5S |
|---|---|
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate |
InChI |
InChI=1S/C12H21NO5S/c1-11(2,3)18-10(15)12(9(14)13-4)5-7-19(16,17)8-6-12/h5-8H2,1-4H3,(H,13,14) |
Clave InChI |
FERXUBNDSAPOPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


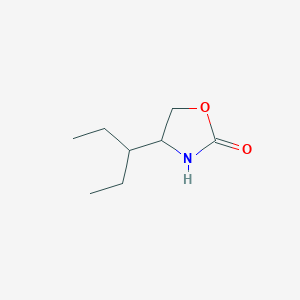
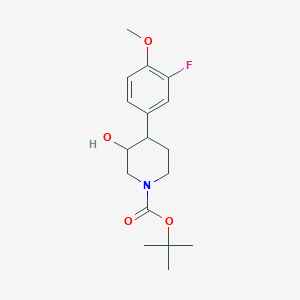

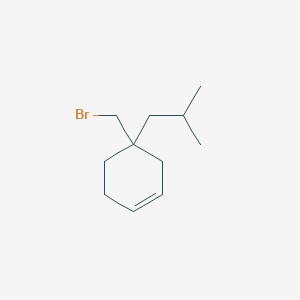

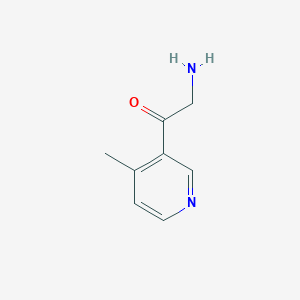
![1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13156256.png)
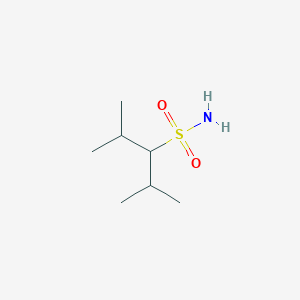

![1-[(tert-Butoxy)methyl]-1-(chloromethyl)cyclopropane](/img/structure/B13156279.png)
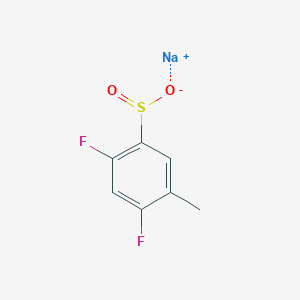
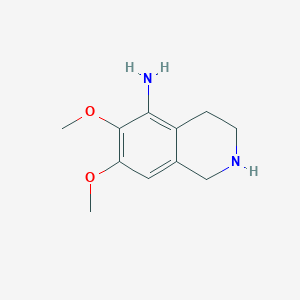
![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)
